molecular formula C19H24O2 B13760082 Dianisylneopentane CAS No. 4741-74-6

Dianisylneopentane

Cat. No.: B13760082
CAS No.: 4741-74-6
M. Wt: 284.4 g/mol
InChI Key: ISCNHUDJLJIUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dianisylneopentane is an organic compound characterized by its unique structure, which includes two anisyl groups attached to a neopentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dianisylneopentane typically involves the reaction of neopentane derivatives with anisyl chloride under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Dianisylneopentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the anisyl groups can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted neopentane derivatives.

Scientific Research Applications

Dianisylneopentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dianisylneopentane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Neopentane: A simpler alkane with a similar backbone but without the anisyl groups.

    Tetramethylsilane: A silicon analog with similar structural features.

    2,2-Dimethylpropane: Another structural isomer with a similar carbon framework.

Uniqueness

Dianisylneopentane is unique due to the presence of anisyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

4741-74-6

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

1-methoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene

InChI

InChI=1S/C19H24O2/c1-19(2,3)18(14-6-10-16(20-4)11-7-14)15-8-12-17(21-5)13-9-15/h6-13,18H,1-5H3

InChI Key

ISCNHUDJLJIUKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.